Abscisic acid methylester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

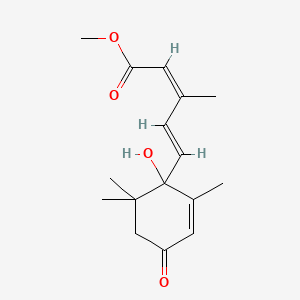

Abscisic acid methylester is a useful research compound. Its molecular formula is C16H22O4 and its molecular weight is 278.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agricultural Applications

Stress Resistance in Plants

Abscisic acid methyl ester plays a crucial role in enhancing plant resistance to abiotic stresses such as drought and salinity. Research has shown that the application of this compound can stimulate water retention and improve root hydraulic conductivity in crops like maize. For instance, studies indicated that abscisic acid methyl ester could mimic the effects of abscisic acid in promoting radial water conduction in roots, thereby enhancing drought tolerance .

Seed Germination Inhibition

The compound is also utilized to regulate seed germination. It has been found to effectively inhibit the germination of seeds in species such as Arabidopsis thaliana, indicating its potential use in agricultural practices where seed dormancy is desired .

Physiological Roles

Hormonal Regulation

Abscisic acid methyl ester functions as a signaling molecule that regulates various physiological processes in plants, including stomatal closure and leaf senescence. By modulating these processes, it helps plants adapt to environmental stresses . The compound's ability to influence gene expression related to stress responses further emphasizes its importance in plant physiology .

Biochemical Research

Electrochemical Properties

The electrochemical behavior of abscisic acid methyl ester has been investigated to understand its stability and reactivity under different conditions. Studies have shown that this compound undergoes specific cathodic reactions that lead to the formation of unique products, providing insights into its biochemical pathways and potential applications in synthetic chemistry .

Mass Spectrometry Analysis

Research involving mass spectrometry has revealed detailed information about the structure and degradation pathways of abscisic acid methyl ester. It was observed that during electron ionization mass spectrometry, the compound produces a dehydrated ion indicative of its structural characteristics, which can be crucial for understanding its behavior in various biological contexts .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anstis et al., 1975 | Stress Response | Demonstrated that abscisic acid methyl ester enhances water retention in maize roots under drought conditions. |

| Nyangulu et al., 2006 | Seed Germination | Found that abscisic acid methyl ester significantly inhibits germination rates in Arabidopsis thaliana seeds. |

| Bittner et al., 2001 | Biochemical Pathways | Investigated the metabolic pathways of abscisic acid derivatives, highlighting the importance of structural modifications for stability and activity. |

Analyse Des Réactions Chimiques

Electrolytic Reduction and pH-Dependent Product Formation

ABA-Me undergoes cathodic reduction via electrochemical methods, yielding structurally unique products dependent on reaction pH:

- At pH 3 and 7 : Reduction at a peak potential of −1.6 V produces 5-Me , a bicyclic compound formed through intramolecular nucleophilic addition. Theoretical calculations (Mulliken charge and spin density analysis) confirm electron localization at C-5, enabling cyclization between C-5 and C-2' (Fig. 1) .

- At pH 10 : Alkaline conditions promote isomerization of 5-Me to 4-Me , a monocyclic derivative. This pH sensitivity highlights the role of the environment in directing reaction pathways .

Table 1: Electrolytic Reduction Products of ABA-Me

| pH | Major Product | Structure | Key Observation |

|---|---|---|---|

| 3 | 5-Me | Bicyclic lactone | Irreversible reduction; anion radical intermediate |

| 7 | 5-Me | Bicyclic lactone | Stable under neutral conditions |

| 10 | 4-Me | Monocyclic ketone | Alkaline isomerization of 5-Me |

Mechanistic Insights :

- Electron Absorption : The conjugated dienecarboxyl group absorbs an electron, forming an anion radical .

- Intramolecular Attack : C-5 (with high electron density) attacks C-2', forming a bicyclic intermediate .

- Protonation : Sequential protonation stabilizes the product .

Mass Spectrometric Fragmentation

In electron capture negative ionization mass spectrometry (ECNI-MS), ABA-Me undergoes oxygen-dependent fragmentation:

- Role of Molecular Oxygen : Ion-molecule reactions with O₂ enhance fragmentation, producing diagnostic ions at m/z 260 and 190 .

- Structural Implications : Fragmentation patterns confirm the susceptibility of the conjugated dienecarboxyl group to electron capture, aligning with its electrophilic nature .

Table 2: Key Fragmentation Peaks in ECNI-MS

| m/z | Fragment Ion | Proposed Structure |

|---|---|---|

| 260 | [M−OCH₃]⁻ | Demethylated carboxylate |

| 190 | [C₁₀H₁₄O₂]⁻ | Cyclic ketone derivative |

Biological Inactivity of Reduction Products

Reduction products 4-Me and 5-Me lack biological activity in plant assays, underscoring the necessity of ABA-Me’s electrophilic side chain for receptor binding . This aligns with ABA’s known mechanism of action via PP2C phosphatase inhibition .

Comparative Reactivity with Free ABA

While ABA-Me and free ABA share similar reduction pathways, free ABA forms additional dimeric and epoxy-containing products (e.g., 6 and 7 ) under alkaline conditions, absent in ABA-Me reactions . This difference highlights the ester group’s role in stabilizing intermediates.

Propriétés

Formule moléculaire |

C16H22O4 |

|---|---|

Poids moléculaire |

278.34 g/mol |

Nom IUPAC |

methyl (2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoate |

InChI |

InChI=1S/C16H22O4/c1-11(8-14(18)20-5)6-7-16(19)12(2)9-13(17)10-15(16,3)4/h6-9,19H,10H2,1-5H3/b7-6+,11-8- |

Clé InChI |

HHDYPZVHXGPCRG-VEQVDCDKSA-N |

SMILES isomérique |

CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)OC)/C)O)(C)C |

SMILES canonique |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC)C)O)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.